rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis
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Overview
Description
Rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis is a chemical compound of interest in scientific research due to its potential applications in various fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a conformationally constrained analog of natural amino acids.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
- Rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis
Uniqueness
Rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis is unique due to its smaller cyclopropane ring, which imparts distinct steric and electronic properties compared to larger ring analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel therapeutic agents.
Properties
CAS No. |
97311-87-0 |
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Molecular Formula |
C4H10ClN |
Molecular Weight |
107.58 g/mol |
IUPAC Name |
(1S,2R)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m1./s1 |
InChI Key |
DGEKNIYQAIAEGO-HJXLNUONSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]1N.Cl |
Canonical SMILES |
CC1CC1N.Cl |
Purity |
95 |
Origin of Product |
United States |
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